molecular formula C8H15NO2 B092938 Oxanamide CAS No. 126-93-2

Oxanamide

Cat. No.: B092938
CAS No.: 126-93-2
M. Wt: 157.21 g/mol
InChI Key: WBLPIVIXQOFTPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxanamide can be synthesized from butanal through a three-step process:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Oxanamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Oxanamide has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other compounds and as a reagent in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly its anxiolytic and muscle relaxant properties.

    Medicine: Investigated for its potential therapeutic applications in treating anxiety, muscle spasms, and other conditions.

Mechanism of Action

Oxanamide exerts its effects primarily through its action on the central nervous system. It acts as an anxiolytic and muscle relaxant by modulating neurotransmitter activity, particularly gamma-aminobutyric acid (GABA) receptors. This modulation leads to a calming effect on the nervous system, reducing anxiety and muscle tension .

Comparison with Similar Compounds

    Oxazepam: Another anxiolytic compound with similar sedative properties.

    Diazepam: A well-known muscle relaxant and anxiolytic.

    Lorazepam: Used for its anxiolytic and sedative effects.

Uniqueness of Oxanamide: this compound is unique in its specific chemical structure, which includes an oxirane ring and a carboxamide group. This structure contributes to its distinct pharmacological profile, making it effective in treating anxiety and muscle spasms with minimal sedation compared to other similar compounds .

Properties

IUPAC Name

2-ethyl-3-propyloxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-5-6-8(4-2,11-6)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLPIVIXQOFTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(O1)(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925350
Record name 2-Ethyl-3-propyloxirane-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-93-2
Record name Oxanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxanamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-3-propyloxirane-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/050271194T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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